molecular formula C21H22N4O2 B12185848 N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B12185848
M. Wt: 362.4 g/mol
InChI Key: ABIIADJYWREGAC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-e]pyridine family

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-12(2)25-20-17(11-22-25)19(16-8-5-9-18(16)24-20)21(27)23-15-7-4-6-14(10-15)13(3)26/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,23,27)

InChI Key

ABIIADJYWREGAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the copper-catalyzed intramolecular amination followed by in situ oxidation of primary allylamines generated from the Morita–Baylis–Hillman adducts of 4-iodopyrazolecarbaldehydes . This synthetic methodology is versatile and not affected by the stereochemistry of the allylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with molecular targets such as kinases. It has been shown to inhibit the activity of CDK2 and GSK-3β, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of these kinases, preventing their normal function and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to selectively inhibit CDK2 and GSK-3β makes it a promising candidate for targeted cancer therapy.

Biological Activity

N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a novel compound that has garnered interest for its potential biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from cyclopenta[b]pyrazole frameworks, which are known for their diverse pharmacological properties. Recent methodologies have improved the efficiency of synthesizing such compounds through optimized reaction conditions and the use of specific reagents.

Key Synthetic Steps

  • Formation of the Pyrazolo Framework : Initial reactions involve cyclization processes that yield the pyrazolo structure.
  • Acetylation : The introduction of the acetyl group onto the phenyl ring enhances the compound's lipophilicity and biological activity.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for biological interaction.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition constants (K_i) for AChE are reported to be in the low nanomolar range, indicating high potency.
Enzyme TargetK_i (nM)
Acetylcholinesterase3.07 - 87.26
Carbonic Anhydrase I1.47 - 10.06
Carbonic Anhydrase II3.55 - 7.66

Case Studies

  • Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced markers of neuronal damage.
  • Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and selectivity. The incorporation of different substituents on the pyrazolo framework has been shown to modulate biological activity significantly.

Comparative Analysis

A comparative analysis with other known pyrazolo compounds reveals that this compound possesses unique attributes that enhance its bioactivity.

Compound NameBiological ActivityReference
Compound AModerate AChE Inhibition
N-(3-acetylphenyl)...High AChE InhibitionCurrent Study
Compound BAntioxidant

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